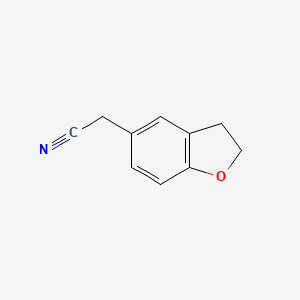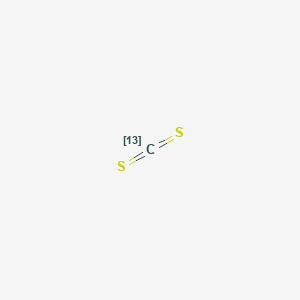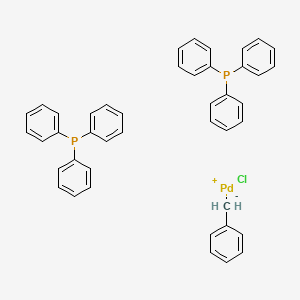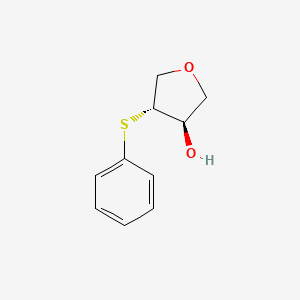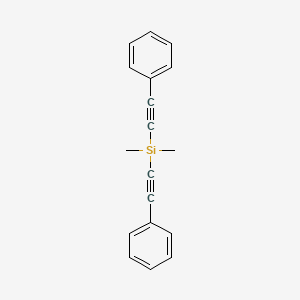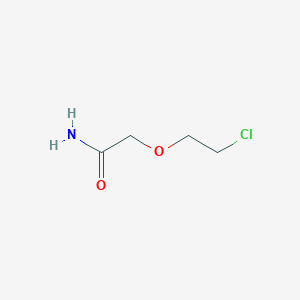
1,1-Dichloro-2-nitroethene
概要
説明
1,1-Dichloro-2-nitroethene is an organic compound with the molecular formula C2HCl2NO2 . It is a colorless liquid with a pungent odor . This compound is used as a starting material in the synthesis of Cycloxaprid, a novel cis-nitromethylene neonicotinoid insecticide .
Synthesis Analysis
The synthesis of this compound involves the reaction of vinylidene chloride with nitric acid and hydrogen chloride . It has also been used in the synthesis of substituted phenols via coupling cyclization of DMF as a carbon source with active methylene compounds such as 1,3-dicarbonyl .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of two chlorine atoms and a nitro group attached to a double-bonded carbon atom . The molecular weight of this compound is 141.94 g/mol .
Chemical Reactions Analysis
This compound is a reactive intermediate used for the construction of heterocyclic compounds . It has been used in the formation of 1,4,2-dithiazolidine or 1,3-thiazetidine heterocycles by reactions of phenylthioureas . The solvent has a significant influence on the type of product formation .
Physical And Chemical Properties Analysis
This compound has a boiling point of 58.5 °C (at a pressure of 12 Torr) and a density of 1.5652 g/cm3 .
科学的研究の応用
Green Synthesis of Functional Molecules
1,1-Dichloro-2-nitroethene is utilized in the eco-friendly synthesis of 2-aryl-1,3,4-oxadiazoles, which are significant in various research fields. This method is characterized by high yields, simple purification, water-based reaction medium, energy efficiency, and no need for catalysts, making it an environmentally friendly option for producing these functional molecules (Zhu et al., 2015).
Synthesis of Substituted Phenols
A novel and efficient metal-free synthesis of phenolic compounds involves the use of this compound. This process differs from traditional methods of phenol functionalization, offering a convenient way to construct phenolic compounds under mild conditions with moderate yields (Wang et al., 2018).
Direct Amidation in Water
In another green methodology, direct amidation of anilines using this compound is accomplished in water. This process enables convenient N-nitroacetylation for anilines, applicable to various aniline derivatives including anthranilic acids and phenylbenzohydrazides. The products can be easily separated by filtration, highlighting the method's efficiency and environmental friendliness (Zhu et al., 2015).
In-Water Synthesis of Quinazolinones
An efficient synthetic methodology for direct formation of quinazolinones with 2-nitromethyl substituent involves this compound and anthranilamides. This strategy is notable for its operation in water, easy purification, and absence of catalysts, providing an alternative for quinazolinones construction (Zhu et al., 2016).
Heterocycle Formation
A method for preparing 1,4,2-dithiazolidine or 1,3-thiazetidine heterocycles was developed using this compound and phenylthioureas. The solvent used significantly influences the type of product formed, demonstrating the versatility of this compound in heterocyclic chemistry (Feng et al., 2016).
Conformational Analysis of Substituted Nitroethenes
Conformational analysis of polyfunctional 2-substituted nitroethenes, including derivatives of this compound, has been carried out, shedding light on their structural properties and potential applications in various fields (Vereshchagina et al., 2011).
Safety and Hazards
将来の方向性
作用機序
Target of Action
1,1-Dichloro-2-nitroethene is primarily used as a starting material in the synthesis of Cycloxaprid, a novel cis-nitromethylene neonicotinoid insecticide . The primary targets of this compound are therefore the biochemical pathways that are involved in the synthesis of this insecticide.
Mode of Action
It is known to be a reactive chemical that participates in various synthetic methodologies .
Biochemical Pathways
It is used in the synthesis of cycloxaprid, a novel cis-nitromethylene neonicotinoid insecticide . This suggests that it may play a role in the biochemical pathways related to the synthesis and action of this insecticide.
Result of Action
As a starting material in the synthesis of cycloxaprid, it likely contributes to the insecticidal properties of this compound .
生化学分析
Biochemical Properties
1,1-Dichloro-2-nitroethene plays a significant role in biochemical reactions due to its highly reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with electron-rich atoms, similar to the behavior of phosgene . This reactivity allows it to participate in the synthesis of heterocycles and other complex organic molecules. The compound’s interactions with biomolecules often involve nucleophilic attack on the nitro group, leading to the formation of new chemical bonds and the modification of existing ones.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity can lead to the modification of cellular proteins and enzymes, disrupting normal cellular functions. Additionally, its interaction with nucleic acids can result in changes in gene expression, potentially leading to altered cellular behavior and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. The compound’s nitro group is highly electrophilic, making it susceptible to nucleophilic attack by cellular components. This interaction can result in the formation of covalent bonds with proteins and nucleic acids, altering their structure and function. Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of various byproducts. These byproducts can have different biochemical properties and effects on cells. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can cause significant toxicity and adverse effects. Studies have shown that high doses of this compound can lead to cellular damage, organ dysfunction, and even death in animal models. The threshold effects observed in these studies highlight the importance of careful dosage control when using this compound in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism often involves reduction and oxidation reactions, leading to the formation of different metabolites. These metabolites can have distinct biochemical properties and effects on cellular function. Understanding the metabolic pathways of this compound is crucial for predicting its behavior and effects in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound can interact with various transporters and binding proteins, influencing its localization and accumulation. Studies have shown that this compound can be transported across cell membranes and distributed to different cellular compartments. Its distribution within tissues can affect its overall impact on cellular function and organismal health .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and predicting its impact on cellular function .
特性
IUPAC Name |
1,1-dichloro-2-nitroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2NO2/c3-2(4)1-5(6)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFMCQGUXONREY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481018 | |
| Record name | 1,1-dichloro-2-nitroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6061-04-7 | |
| Record name | 1,1-dichloro-2-nitroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dichloro-2-nitroethene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,1-Dichloro-2-nitroethene a useful reagent in organic synthesis?
A1: this compound is a highly reactive electrophile, making it valuable for constructing various heterocyclic systems. Its reactivity stems from the electron-withdrawing nitro group and the presence of two chlorine atoms, which enhance its electrophilicity.
Q2: Can you provide examples of heterocycles synthesized using this compound and the reaction conditions?
A2: this compound has been successfully employed in synthesizing:
- 1,4,2-Dithiazolidines: These are formed by reacting this compound with phenylthiourea derivatives in an aprotic solvent like chloroform. []
- 1,3-Thiazetidines: Switching the solvent to a protic one, such as ethanol, leads to the formation of 1,3-thiazetidines as the major product when reacting with phenylthiourea derivatives. []
- 2-Aryl-1,3,4-oxadiazoles: These valuable heterocycles can be synthesized in high yields by reacting this compound with hydrazides in water at room temperature without needing a catalyst. []
- Quinazolinones: This synthesis utilizes this compound and anthranilamides in water, offering a direct route to quinazolinones with a 2-nitromethyl substituent. []
Q3: Does the choice of solvent influence the reaction outcome when using this compound?
A3: Yes, the solvent plays a crucial role in dictating the reaction pathway. For instance, when reacting with phenylthiourea derivatives, using chloroform (aprotic) yields 1,4,2-dithiazolidines, whereas ethanol (protic) favors 1,3-thiazetidines. This difference highlights the significant influence of solvent environment on the reaction mechanism and product selectivity. []
Q4: Are there any advantages of using water as a solvent in reactions involving this compound?
A4: Yes, utilizing water as a solvent in some reactions with this compound offers several benefits, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




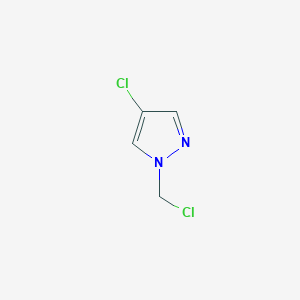
![(4-Nitrophenyl)methyl 3-{[5-(dimethylcarbamoyl)-1-{[(4-nitrophenyl)methoxy]carbonyl}pyrrolidin-2-yl]sulfanyl}-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1366793.png)
